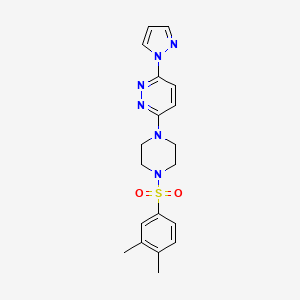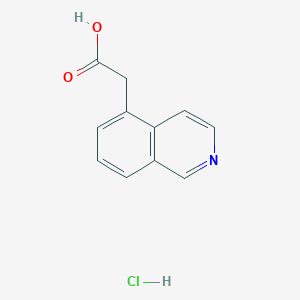
2-(Isoquinolin-5-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isoquinolin-5-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 . It is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound consists of an isoquinoline ring attached to an acetic acid group . Isoquinoline is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 223.66 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis Methodologies and Chemical Properties
Improved Synthesis Techniques - Research has demonstrated advanced synthesis techniques for isoquinoline derivatives, highlighting the importance of 2-(Isoquinolin-5-yl)acetic acid hydrochloride in the development of efficient and environmentally friendly synthetic protocols. One study reported the synthesis of substituted dihydroisoxazolines using acetic acid aqueous solution under ultrasound irradiation, showcasing operational simplicity and higher yields (Tiwari, Parvez, & Meshram, 2011).
Chiral Complexes Synthesis - Chiral Pt(II)/Pd(II) pincer complexes involving isoquinoline derivatives demonstrate the compound's relevance in creating catalysts for asymmetric reactions. This showcases its utility in synthesizing chiral compounds, a critical aspect of medicinal chemistry (Yoon et al., 2006).
Structural and Inclusion Compounds - The study of amide-containing isoquinoline derivatives has provided insights into the structural aspects of salt and inclusion compounds. This research is crucial for understanding the physical and chemical properties of isoquinoline derivatives and their potential applications in material science and drug delivery systems (Karmakar, Sarma, & Baruah, 2007).
Biological Activities and Applications
Antimicrobial Activities - Isoquinoline derivatives have been explored for their antimicrobial properties. Research into the synthesis and antimicrobial activity of certain isoquinoline compounds provides valuable insights into their potential as therapeutic agents (Ahmed et al., 2006).
Anti-corrosion Applications - The anti-corrosion performance of isoquinoline derivatives on mild steel in acidic mediums has been studied, suggesting applications beyond biological activities. These compounds offer protective capabilities for metals, highlighting their versatility and potential in industrial applications (Douche et al., 2020).
Antimalarial and Cytotoxic Agents - The synthesis of isoquinoline derivatives with potential antimalarial and anticancer activities showcases the compound's importance in the development of new therapeutic agents. This underscores the ongoing research into isoquinoline derivatives for drug development and disease treatment (Ramírez et al., 2020).
Safety and Hazards
The safety information available indicates that 2-(Isoquinolin-5-yl)acetic acid hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-isoquinolin-5-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOJJODSPBLCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1239464-79-9 |
Source


|
| Record name | 2-(isoquinolin-5-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

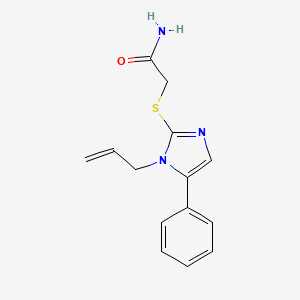

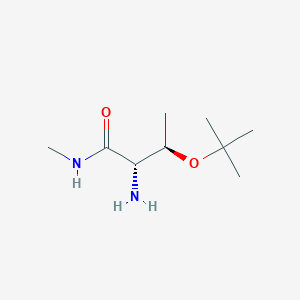
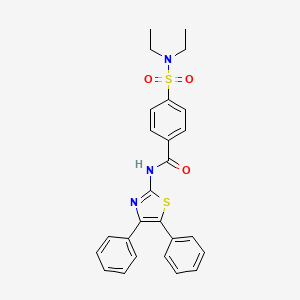
![1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2934619.png)
![N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropteridin-2-yl]thio}butanamide](/img/structure/B2934622.png)
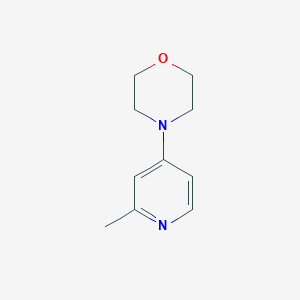
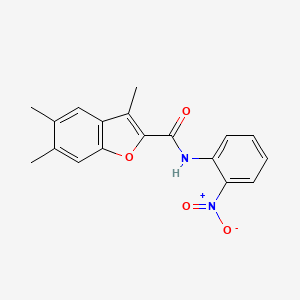
![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)


![4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2934630.png)

